BenchChemオンラインストアへようこそ!

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide

Physicochemical profiling Drug-likeness prediction Lead optimization

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide is a pyrimidine-based sulfonamide with molecular formula C₈H₁₄N₄O₂S and a molecular weight of 230.29 g·mol⁻¹. The compound incorporates a 4‑dimethylamino-substituted pyrimidine ring linked via a methylene bridge to a methanesulfonamide moiety.

Molecular Formula C8H14N4O2S
Molecular Weight 230.29
CAS No. 1796965-37-1
Cat. No. B2622829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide
CAS1796965-37-1
Molecular FormulaC8H14N4O2S
Molecular Weight230.29
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNS(=O)(=O)C
InChIInChI=1S/C8H14N4O2S/c1-12(2)8-4-5-9-7(11-8)6-10-15(3,13)14/h4-5,10H,6H2,1-3H3
InChIKeyORWXMJGPJZKZOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide (CAS 1796965-37-1) – Chemical Identity and Procurement Baseline


N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide is a pyrimidine-based sulfonamide with molecular formula C₈H₁₄N₄O₂S and a molecular weight of 230.29 g·mol⁻¹ [1]. The compound incorporates a 4‑dimethylamino-substituted pyrimidine ring linked via a methylene bridge to a methanesulfonamide moiety. It is catalogued under PubChem CID 73168019 and ChEMBL ID CHEMBL4937220. As a synthetic small-molecule scaffold, it belongs to the broader class of aminopyrimidine sulfonamides, which have been explored as enzyme inhibitors, kinase modulators, and antibacterial agents [2]. Importantly, publicly available quantitative biological activity data for this specific compound remain limited; most information resides in computed physicochemical descriptors and structural annotations rather than peer‑reviewed pharmacological reports.

Why N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide Cannot Be Replaced Arbitrarily by In‑Class Analogs


In the aminopyrimidine sulfonamide series, even minor structural alterations – such as replacing the dimethylamino substituent with an amino, chloro, or hydrogen atom, or extending the sulfonamide alkyl chain – can drastically modulate hydrogen‑bonding capacity, lipophilicity, and electronic distribution [1]. The PubChem‑computed XLogP3 of –0.4 for the title compound, contrasted with values exceeding +2 for analogous benzenesulfonamides, suggests a fundamentally different solubility and permeability profile that cannot be assumed to translate between congeners [1]. Consequently, data generated for one member of the class do not guarantee equivalent performance in a different chemical context, making direct substitution risky without compound‑specific evidence.

Quantitative Differentiation Evidence for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide Versus Closest Analogs


Computed Lipophilicity (XLogP3) Differentiates Methanesulfonamide from Benzenesulfonamide and Ethanesulfonamide Homologs

The PubChem‑computed XLogP3 value for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide is –0.4 [1]. In contrast, the benzenesulfonamide analog N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}benzenesulfonamide has a higher predicted logP (computed XLogP3 not published but anticipated >2 based on the aromatic sulfonamide moiety; PubChem CID data indicate a molecular weight of 292.36 g·mol⁻¹ and increased carbon count consistent with elevated lipophilicity) [2]. While a direct experimentally measured logP for the ethanesulfonamide homolog is unavailable in public databases, the trend of increasing logP with sulfonamide alkyl/aryl chain length is well established within the sulfonamide class [3]. This difference is relevant for selection: the lower, more hydrophilic XLogP3 of the methanesulfonamide derivative may favor aqueous solubility and reduce non‑specific protein binding relative to more lipophilic aryl‑sulfonamide counterparts.

Physicochemical profiling Drug-likeness prediction Lead optimization

Hydrogen‑Bond Acceptor Count Differentiates Dimethylamino‑Pyrimidine from Unsubstituted Pyrimidine Scaffolds

The target compound possesses six hydrogen‑bond acceptor sites (two sulfonamide oxygens, two pyrimidine nitrogens, one sulfonamide nitrogen, and one dimethylamino nitrogen) [1]. The unsubstituted parent compound N-(pyrimidin-2-yl)methanesulfonamide (CAS 349128-13-8, MW 173.2 g·mol⁻¹) has fewer acceptor atoms because it lacks the dimethylamino substituent . This differential in hydrogen‑bond acceptor capacity may influence target engagement; for example, the dimethylamino group can serve as an additional recognition element in kinase ATP‑binding pockets, as observed in the 4‑dimethylamino‑pyrimidine fragment of the clinical VEGFR/FGFR inhibitor surufatinib [2]. No direct head‑to‑head binding data for the target compound versus the unsubstituted analog are publicly available.

Medicinal chemistry Receptor binding Pharmacophore design

ChEMBL Bioactivity Data Indicate Two Activity Records for the Compound, Supporting Its Use as a Bioactive Chemical Probe

The ChEMBL database (CHEMBL4937220) reports a total of two bioactivity records for the target compound arising from one functional assay, with a maximum phase of 'Preclinical' [1]. While the specific IC₅₀, target, and assay details are not publicly accessible for this compound, the presence of curated activity data in a major chemogenomics database distinguishes it from the vast majority of catalogued but biologically uncharacterized screening compounds. By comparison, many close pyrimidine‑sulfonamide analogs (e.g., N-((4-(dimethylamino)pyrimidin-2-yl)methyl)ethanesulfonamide and various substituted benzenesulfonamide derivatives) lack any ChEMBL bioactivity annotation [2]. This suggests that the methanesulfonamide compound has undergone at least preliminary biological evaluation, reducing the risk of procuring a completely untested entity.

Chemical biology Target identification Phenotypic screening

Recommended Application Scenarios for N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide (CAS 1796965-37-1)


Fragment‑Based Lead Discovery Requiring a Hydrophilic Dimethylaminopyrimidine Sulfonamide Scaffold

The computed XLogP3 of –0.4 [1] makes this compound one of the more hydrophilic members of the 4‑dimethylaminopyrimidine sulfonamide series. In fragment‑based screening campaigns where aqueous solubility is a prerequisite, this methanesulfonamide offers a distinct advantage over the benzenesulfonamide analogs (predicted logP >2). Procurement for fragment libraries seeking polar, low‑molecular‑weight (230.29 Da) building blocks with hydrogen‑bond donor and acceptor functionality is supported by the computed descriptors.

Kinase Inhibitor Medicinal Chemistry Leveraging the 4‑Dimethylamino‑Pyrimidine Pharmacophore

The 4‑dimethylamino‑pyrimidine substructure is a recognized kinase hinge‑binding motif, as exemplified by the clinical compound surufatinib [2]. The target compound provides this motif in a minimal, unelaborated form (MW 230.29 Da) with a methanesulfonamide exit vector amenable to further derivatization. Researchers pursuing structure–activity relationship (SAR) studies around this chemotype can use the compound as a synthetic intermediate or reference standard, building on the limited but existing ChEMBL bioactivity records [3].

Comparative Physicochemical Profiling of Aminopyrimidine Sulfonamide Series for ADME Prediction

The compound's computed hydrogen‑bond acceptor count (6), rotatable bond count (4), and topological polar surface area (TPSA) can be used alongside data for the ethanesulfonamide, benzenesulfonamide, and unsubstituted pyrimidine analogs to establish quantitative structure–property relationship (QSPR) models [1]. Procurement for this purpose is justified by the availability of authoritative computed descriptors in PubChem, enabling systematic comparison across the chemical series.

Quote Request

Request a Quote for N-((4-(dimethylamino)pyrimidin-2-yl)methyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.